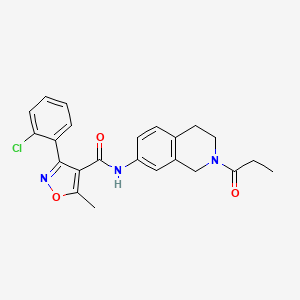![molecular formula C9H16N2O B2908672 N,N-Dimethyl-5-azaspiro[2.4]heptane-2-carboxamide CAS No. 1872819-95-8](/img/structure/B2908672.png)
N,N-Dimethyl-5-azaspiro[2.4]heptane-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-5-azaspiro[2.4]heptane-2-carboxamide, also known as DM-HA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. DM-HA belongs to a class of compounds known as spirocyclic amides, which have been shown to modulate the activity of certain ion channels in the brain. In
作用机制
The mechanism of action of N,N-Dimethyl-5-azaspiro[2.4]heptane-2-carboxamide involves its interaction with specific ion channels in the brain. N,N-Dimethyl-5-azaspiro[2.4]heptane-2-carboxamide has been shown to bind to the pore region of the Kv1.3 channel, thereby blocking the flow of potassium ions through the channel. This inhibition of Kv1.3 activity leads to a decrease in T cell proliferation and cytokine production, which may have therapeutic implications for autoimmune diseases. N,N-Dimethyl-5-azaspiro[2.4]heptane-2-carboxamide has also been shown to enhance the activity of the NMDA receptor by increasing the affinity of the receptor for its ligand, glutamate.
Biochemical and Physiological Effects
The biochemical and physiological effects of N,N-Dimethyl-5-azaspiro[2.4]heptane-2-carboxamide are primarily related to its modulation of ion channel activity. Inhibition of Kv1.3 activity by N,N-Dimethyl-5-azaspiro[2.4]heptane-2-carboxamide leads to a decrease in T cell proliferation and cytokine production, which may have therapeutic implications for autoimmune diseases. Enhancement of NMDA receptor activity by N,N-Dimethyl-5-azaspiro[2.4]heptane-2-carboxamide may improve learning and memory processes.
实验室实验的优点和局限性
One advantage of N,N-Dimethyl-5-azaspiro[2.4]heptane-2-carboxamide for lab experiments is its selectivity for the Kv1.3 channel, which allows for specific modulation of T cell activity without affecting other ion channels. However, the low yield of the synthesis method and the difficulty of obtaining large quantities of N,N-Dimethyl-5-azaspiro[2.4]heptane-2-carboxamide may limit its use in certain experiments.
未来方向
For research on N,N-Dimethyl-5-azaspiro[2.4]heptane-2-carboxamide may include further exploration of its potential therapeutic applications for autoimmune diseases, as well as its effects on learning and memory processes. Additionally, the development of more efficient synthesis methods for N,N-Dimethyl-5-azaspiro[2.4]heptane-2-carboxamide may facilitate its use in a wider range of experiments.
合成方法
The synthesis of N,N-Dimethyl-5-azaspiro[2.4]heptane-2-carboxamide involves several steps, starting with the reaction of 2,5-dimethylpyrrolidine with ethyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with 2-bromo-1-cyclohexanone to form the spirocyclic intermediate, which is subsequently treated with ammonia to yield N,N-Dimethyl-5-azaspiro[2.4]heptane-2-carboxamide. The overall yield of this synthesis method is approximately 20%.
科学研究应用
N,N-Dimethyl-5-azaspiro[2.4]heptane-2-carboxamide has been primarily studied for its potential as a modulator of the activity of certain ion channels in the brain. Specifically, N,N-Dimethyl-5-azaspiro[2.4]heptane-2-carboxamide has been shown to selectively inhibit the activity of the voltage-gated potassium channel Kv1.3, which is expressed in T cells and has been implicated in autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. N,N-Dimethyl-5-azaspiro[2.4]heptane-2-carboxamide has also been shown to enhance the activity of the NMDA receptor, which is involved in learning and memory processes.
属性
IUPAC Name |
N,N-dimethyl-5-azaspiro[2.4]heptane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-11(2)8(12)7-5-9(7)3-4-10-6-9/h7,10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGFOUBATMQKIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CC12CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1872819-95-8 |
Source


|
| Record name | N,N-dimethyl-5-azaspiro[2.4]heptane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,5-dichlorobenzamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2908589.png)

![4-{3-[4-(2-Fluorophenyl)piperazino]-2-hydroxypropoxy}benzenecarbonitrile](/img/structure/B2908591.png)

![Isopropyl 2-(isobutylthio)-7-methyl-4-oxo-5-(m-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2908593.png)
![(1S,4S)-N-(2-fluorophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2908598.png)
![3-benzyl-9-(3-chloro-2-methylphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2908599.png)


![2-{5-[(2-Chlorophenyl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B2908603.png)

![3-methyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2908606.png)
![2-Chloro-N-[1-(2-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B2908608.png)
